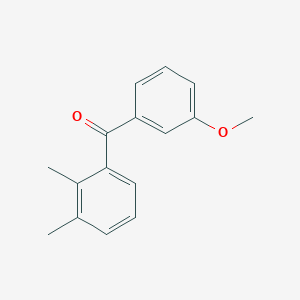
2,3-Dimethyl-3'-Methoxybenzophenon
Übersicht
Beschreibung
2,3-Dimethyl-3’-methoxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of two methyl groups and a methoxy group attached to the benzophenone core. This compound is commonly used in various applications, including as a UV filter in sunscreens and other personal care products.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-3’-methoxybenzophenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a UV filter in various formulations.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a protective agent against UV radiation.
Industry: Utilized in the production of personal care products, coatings, and other industrial applications.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,3-Dimethyl-3’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes involves the binding of 2,3-Dimethyl-3’-methoxybenzophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification processes .
Cellular Effects
2,3-Dimethyl-3’-methoxybenzophenone has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, 2,3-Dimethyl-3’-methoxybenzophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the production of ATP and other metabolites .
Molecular Mechanism
The molecular mechanism of action of 2,3-Dimethyl-3’-methoxybenzophenone involves several key interactions at the molecular level. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. For example, it can bind to G-protein-coupled receptors (GPCRs), leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, 2,3-Dimethyl-3’-methoxybenzophenone can inhibit or activate enzymes by binding to their active sites, resulting in changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-3’-methoxybenzophenone can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that 2,3-Dimethyl-3’-methoxybenzophenone can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular detoxification and reducing inflammation . At high doses, 2,3-Dimethyl-3’-methoxybenzophenone can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels .
Metabolic Pathways
2,3-Dimethyl-3’-methoxybenzophenone is involved in several metabolic pathways, including those related to its biotransformation and elimination from the body. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites that can be further processed and excreted . The interaction with cofactors such as NADPH is essential for the enzymatic activity of cytochrome P450 and the efficient metabolism of 2,3-Dimethyl-3’-methoxybenzophenone . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-3’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 2,3-Dimethyl-3’-methoxybenzophenone can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are important for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
2,3-Dimethyl-3’-methoxybenzophenone exhibits specific subcellular localization patterns that are critical for its activity and function. This compound can be targeted to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus . The subcellular localization of 2,3-Dimethyl-3’-methoxybenzophenone is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods: In industrial settings, the production of 2,3-Dimethyl-3’-methoxybenzophenone may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-3’-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or other substituted benzophenones.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-3’-methoxybenzophenone primarily involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, which prevents the UV radiation from penetrating the skin and causing damage. This photoprotective effect is due to the presence of the benzophenone core, which is capable of absorbing and dissipating UV energy .
Vergleich Mit ähnlichen Verbindungen
Oxybenzone: Another benzophenone derivative commonly used as a UV filter in sunscreens.
Benzophenone: The parent compound of the benzophenone family, used in various applications including as a photoinitiator.
4-Methylbenzophenone: A similar compound with a methyl group attached to the benzophenone core.
Uniqueness: 2,3-Dimethyl-3’-methoxybenzophenone is unique due to the specific positioning of the methyl and methoxy groups, which can influence its chemical reactivity and photoprotective properties. The presence of these substituents can enhance its ability to absorb UV radiation and provide effective protection against UV-induced damage .
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-6-4-9-15(12(11)2)16(17)13-7-5-8-14(10-13)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDHKVSTQWMHSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598285 | |
| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-69-3 | |
| Record name | (2,3-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


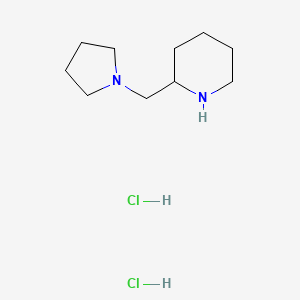

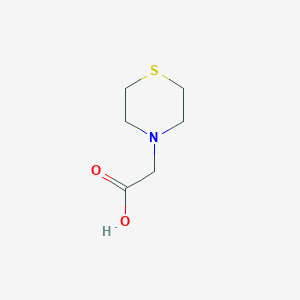
![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)
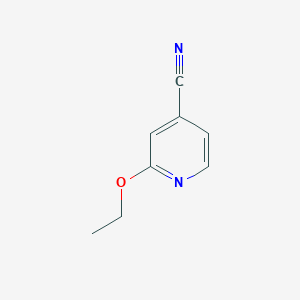
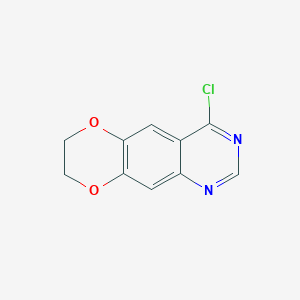
![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)
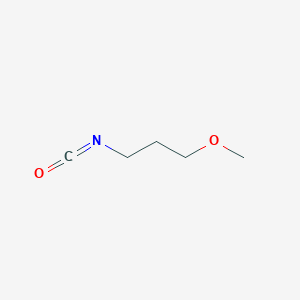
![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)
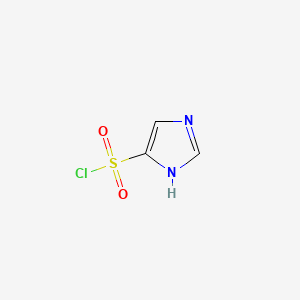
![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

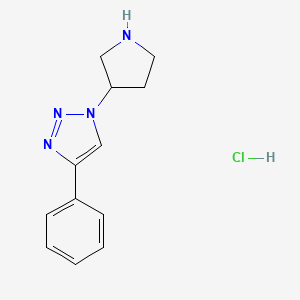
![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)
